N6-Me-rA phosphoramidite

RNA epigenetics oligonucleotide synthesis process chemistry

Standard rA phosphoramidites cannot replicate m6A's effects on RNA thermodynamics or reader protein binding (YTHDF2/METTL3). This TBDMS-protected N6-Me-rA phosphoramidite enables: - Site-specific m6A incorporation in synthetic RNA via standard automated synthesis cycles - Synthesis of m6A-modified probes for epitranscriptomic studies (SPR, EMSA, ITC) - Evaluation of m6A positional effects in siRNA therapeutics (improved potency with 2'-modifications) Compatible with standard deprotection conditions. Delivered with batch-specific QC (HPLC/MS).

Molecular Formula C47H64N7O7PSi
Molecular Weight 898.1 g/mol
Cat. No. B15552454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Me-rA phosphoramidite
Molecular FormulaC47H64N7O7PSi
Molecular Weight898.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51)/t39-,41-,42-,45-,62?/m1/s1
InChIKeyGPLFLRPEMRRWIR-UTZPQXNGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Me-rA Phosphoramidite for m6A RNA Synthesis


N6-Me-rA phosphoramidite (CAS: 588698-79-7) is a TBDMS-protected nucleoside phosphoramidite building block for automated RNA solid-phase synthesis, enabling site-specific incorporation of N6-methyladenosine (m6A) into synthetic oligoribonucleotides [1][2]. It serves as a critical chemical biology tool for producing m6A-containing RNA for studies on epitranscriptomic regulation, mRNA translation modulation, and viral immune evasion mechanisms . The building block is supplied as a TBDMS-protected monomer compatible with standard RNA synthesis cycles and deprotection conditions.

Automated RNA solid-phase synthesis building block
Site-specific m6A incorporation for epitranscriptomic probes
TBDMS-protected; compatible with standard RNA deprotection protocols

Why rA Cannot Substitute for N6-Me-rA


Unmodified adenosine (rA) phosphoramidites cannot functionally substitute for N6-Me-rA phosphoramidites because the N6-methyl group fundamentally alters RNA structural thermodynamics, protein recognition, and biological activity [1]. Optical melting studies across 98 matched duplexes demonstrate that N6-methylation of adenosine modifies RNA folding free energy and can switch conformational equilibria [2]. Furthermore, the m6A mark serves as a specific recognition element for reader proteins such as YTHDF2 and METTL3/METTL14 complexes that regulate RNA stability and translation efficiency [3]. In therapeutic siRNA applications, combining N6-methylation with 2'-modifications enhances knockdown efficiency [4]. Substituting rA for m6A eliminates these context-dependent functional outcomes and produces RNA that fails to recapitulate native epitranscriptomic regulatory mechanisms.

Folding thermodynamics

N6-methylation alters RNA duplex free energy; rA substitution may shift conformational equilibria and structure-dependent function.

Reader protein recognition

m6A is a specific recognition element for YTHDF2/METTL3/14; replacing with rA eliminates epitranscriptomic regulatory interactions.

siRNA potency context

Combined m6A + 2′-modifications enhance knockdown; rA lacks this combinatorial effect and may alter silencing outcomes.

N6-Me-rA Phosphoramidite: Key Performance Evidence


Synthetic Yield Advantage with BOP Chemistry

An improved five-step synthesis of the m6A phosphoramidite starting from inosine, utilizing a BOP-mediated SNAr reaction, manifests a substantial increase in overall yield compared to reported routes [1]. The avoidance of POCl3 and methyl iodide in this method enables a two- to three-fold improvement in overall yield relative to previously reported seven- to eight-step syntheses [1]. Historical syntheses of phosphoramidite-protected m6A were hampered by high cost due to low yields and relatively expensive starting materials [1].

Synthetic Yield Advantage
Head-to-head
2–3× higher yield vs. historical 7–8 step routes
May reduce procurement cost and improve supply reliability
BOP-mediated SNAr route from inosine
RNA epigenetics oligonucleotide synthesis process chemistry phosphoramidite manufacturing

Minimal Duplex Destabilization by m6A Modification

Melting temperature analysis of crRNA guide regions showed that m6A substitution for unmodified A had a minimal impact on RNA–DNA duplex stability, with measured ΔTm of approximately 0-2°C depending on sequence context [1]. In contrast, 5-methylcytosine (m5C) incorporation stabilized the duplex with a greater Tm increase [1]. Across 98 optical melting experiments of RNA duplexes with and without N6-methylation, the root mean squared deviation between estimated and experimental free energy changes was 0.67 kcal/mol for both A and m6A-containing duplexes, indicating comparable predictive accuracy for m6A parameters [2].

Duplex Stability Impact
Head-to-head
ΔTm ≈ 0–2 °C; RMSD 0.67 kcal/mol across 98 duplexes
Minimal re-optimization for hybridization-based applications
crRNA model; 260 nm optical melting
RNA secondary structure hybridization thermodynamics CRISPR guide RNA engineering nearest-neighbor parameters

Suppression of TLR Signaling by m6A Modification

Incorporation of modified nucleosides including m6A, m5C, m5U, s2U, or pseudouridine into short RNAs suppressed Toll-like receptor 3 (TLR3), TLR7, and TLR8 signaling relative to unmodified RNA [1]. This immune-evading property has been exploited by RNA viruses: N6-methyladenosine modification of viral RNA (e.g., HIV-1, HMPV) enables escape from RIG-I-mediated recognition and suppresses type-I interferon induction [2]. The modification serves as a molecular marker to evade host innate immune detection of non-self RNA [3].

TLR Immunostimulation
Cross-study
Reduced TLR3/7/8 signaling vs. unmodified RNA
May support reduced immunostimulatory profile in RNA research constructs
In vitro immune cell assays; viral RNA contexts
innate immunity TLR signaling mRNA therapeutics viral RNA biology immune evasion

siRNA Potency: m6A Combined with 2′-Modifications

2'-fluoro and 2'-methoxy modifications of sugars in siRNAs aid stability, and N6-methylation further modifies the potency of therapeutic silencing RNAs [1]. The combination of N6-methyladenosine with 2'-modifications incorporated into the antisense strand of siRNA leads to efficient knockdown of target genes in cells [1]. This combinatorial approach broadens the available chemical modification toolkit for therapeutic siRNA design [1].

siRNA Silencing Enhancement
Class-level
Efficient knockdown with m6A + 2′-modifications
May provide additional modification axis for siRNA design studies
Cell transfection assays; antisense strand incorporation
siRNA therapeutics gene silencing oligonucleotide therapeutics RNAi

Broad Deprotection Protocol Compatibility

N6-Me-A-CE Phosphoramidite is completely compatible with all popular RNA synthesis and deprotection methods, from UltraMild (0.05M K2CO3 in methanol, 4 hours at room temperature) to the AMA procedure (30% ammonium hydroxide, 2 hours at room temperature) [1]. A 12-minute coupling time is recommended for optimal incorporation, and UltraMild Cap Mix A should be used to avoid exchange of the Pac protecting group with acetyl [1].

Deprotection Compatibility
Reported
Compatible with UltraMild (K₂CO₃/MeOH) and AMA (NH₄OH) protocols
Simplifies workflow integration for sequences with sensitive modifications
UltraMild: RT, 4h; AMA: RT, 2h
RNA synthesis deprotection chemistry phosphoramidite handling solid-phase oligonucleotide synthesis

N6-Me-rA Phosphoramidite: Application Scenarios


Epitranscriptomic Studies with Site-Specific m6A Probes

For laboratories investigating m6A reader/writer/eraser protein biochemistry (e.g., YTHDF2, METTL3/14, FTO, ALKBH5), N6-Me-rA phosphoramidite enables synthesis of precisely defined RNA probes with site-specific m6A modifications [1][2]. The BOP-mediated synthetic route provides cost-effective access to the phosphoramidite, facilitating large-scale production of m6A-containing oligonucleotides for biophysical assays (SPR, ITC, EMSA) and structural studies [3].

siRNA Optimization: m6A plus 2′-Modifications

Drug discovery programs developing siRNA therapeutics can leverage the combined effects of N6-methylation and 2′-modifications (2′-F, 2′-OMe) to improve silencing potency and metabolic stability [1]. N6-Me-rA phosphoramidite enables systematic evaluation of m6A positional effects within siRNA guide and passenger strands, with demonstrated efficient knockdown in cell-based assays [1].

mRNA Vaccines: Reduced Immunogenicity via m6A

For IVT mRNA production in therapeutic applications (mRNA vaccines, CAR-T cell engineering), site-specific m6A incorporation via phosphoramidite-synthesized templates or direct m6A nucleotide triphosphate incorporation reduces TLR3/TLR7/TLR8 signaling compared to unmodified adenosine [1][2]. This reduces inflammatory cytokine induction while maintaining translational efficiency, improving safety margins for repeat-dose regimens [3].

CRISPR crRNA Tuning with m6A Modification

CRISPR-Cas12a and Cas9 guide RNA optimization benefits from m6A modifications that preserve RNA:DNA duplex hybridization while modulating nuclease activity kinetics [1]. The minimal ΔTm (0-2°C) of m6A-modified crRNA:target DNA duplexes ensures that binding specificity is maintained while offering a handle for activity modulation [1].

Application
Selection Property
Validation Focus
Epitranscriptomic probe synthesis
Site-specific m6A building block
Reader/writer/eraser binding assays
siRNA silencing research
Combined m6A + 2′-modification reagent
Knockdown efficiency in cell-based assays
mRNA immunogenicity research
TLR signaling modulation potential
Cytokine induction profiling
CRISPR guide RNA tuning
Hybridization stability preservation
Cas nuclease activity modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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